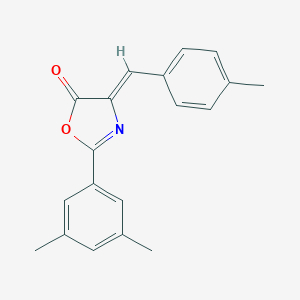![molecular formula C24H21N7 B391311 N2,N4-DIPHENYL-6-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B391311.png)
N2,N4-DIPHENYL-6-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine is a complex organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a triazine core with diphenyl and hydrazino substituents, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine typically involves the sequential substitution of the chlorides in cyanuric chloride by nucleophiles such as O-, N-, and S-centered nucleophiles . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the existing substituents on the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce amine-substituted triazines.
Wissenschaftliche Forschungsanwendungen
N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The triazine core can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the hydrazino and diphenyl substituents can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but lacks the hydrazino and allylidene substituents.
2,4,6-Trisubstituted-1,3,5-triazines: These compounds have various substituents on the triazine ring, offering different chemical and biological properties.
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
Uniqueness
N,N’-Diphenyl-6-[N’-(3-phenyl-allylidene)-hydrazino]-[1,3,5]triazine-2,4-diamine is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. The presence of both hydrazino and allylidene groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C24H21N7 |
|---|---|
Molekulargewicht |
407.5g/mol |
IUPAC-Name |
4-N,6-N-diphenyl-2-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H21N7/c1-4-11-19(12-5-1)13-10-18-25-31-24-29-22(26-20-14-6-2-7-15-20)28-23(30-24)27-21-16-8-3-9-17-21/h1-18H,(H3,26,27,28,29,30,31)/b13-10+,25-18+ |
InChI-Schlüssel |
MGBGHOVQTPJKHD-JOUPJCCWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Dimethylamino)benzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391231.png)
![4-N-benzyl-6-morpholin-4-yl-2-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine](/img/structure/B391232.png)
![N-(2-chlorophenyl)-3-{2-[(5-{4-nitrophenyl}-2-furyl)methylene]hydrazino}-3-oxopropanamide](/img/structure/B391233.png)

![3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B391236.png)

![2,4-Dichlorobenzaldehyde [6-(3-toluidino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazone](/img/structure/B391245.png)
![N-(4-chlorobenzylidene)-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B391247.png)
![2-({[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391248.png)
![4-Bromobenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391251.png)
![2-Bromo-6-[({4'-[(3-bromo-2-hydroxy-5-methylbenzylidene)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}imino)methyl]-4-methylphenol](/img/structure/B391252.png)
![3-Nitrobenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391253.png)

